Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate” is a chemical compound with the molecular formula C12H15N3O2S . It is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . An efficient and atom economic modification of a previously reported synthetic pathway to tetrasubstituted thiophenes has been described . The proposed modification consisted in isolation of the intermediate enethiolate derivative, thereby reducing the quantity of the α-haloketone to one molar equivalent .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C12H15N3O2S . The exact mass of the molecule is 265.331 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include condensation reactions . The Gewald reaction, for example, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications
Synthesis and Antibacterial Activity
Research on similar compounds, such as the synthesis of 3,5-dispirosubstituted piperidines, highlights the potential of piperidine derivatives in contributing to the development of new antibacterial agents. These compounds were synthesized via environmentally benign methods and exhibited satisfactory antibacterial activity, suggesting that "Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate" could also be explored for similar applications (Lohar et al., 2016).
Crystal Structure and Computational Study
Studies on related compounds, like "Methyl-3-aminothiophene-2-carboxylate," provide detailed insights into crystal structure and electronic properties. These aspects are crucial for understanding the reactivity, stability, and potential applications of a compound in organic synthesis, medicine, dyes, and pesticides. The analysis of such compounds through X-ray diffraction and computational studies can reveal important interactions and properties that could be relevant for "this compound" as well (Tao et al., 2020).
Asymmetric Synthesis and Biological Interest
The asymmetric synthesis of piperidine derivatives indicates a pathway to creating biologically active compounds that could be useful in pharmaceuticals. For example, a process described for synthesizing methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate showcases the potential of such molecules for drug development (Salgado et al., 2019).
Heterocyclic Chemistry Applications
The utilization of cyanoacetamide for synthesizing new benzothiophenes with antitumor and antioxidant activities further underscores the importance of cyano and amino functional groups in medicinal chemistry. This research avenue might offer insight into how "this compound" could be applied in the development of new therapeutic agents (Bialy & Gouda, 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-amino-4-cyano-5-piperidin-1-ylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-17-12(16)10-9(14)8(7-13)11(18-10)15-5-3-2-4-6-15/h2-6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEIYXKGIMEQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)N2CCCCC2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384837 | |
Record name | Methyl 3-amino-4-cyano-5-(piperidin-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726775 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
499771-09-4 | |
Record name | Methyl 3-amino-4-cyano-5-(piperidin-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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